molecular formula C7H7ClN2O B14840889 1-(5-Amino-6-chloropyridin-3-YL)ethanone

1-(5-Amino-6-chloropyridin-3-YL)ethanone

Cat. No.: B14840889
M. Wt: 170.59 g/mol
InChI Key: DMGVJKWXRZUBAQ-UHFFFAOYSA-N
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Description

1-(5-Amino-6-chloropyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-6-chloropyridin-3-YL)ethanone typically involves the chlorination of 5-amino-3-pyridinol followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the acetylation step may involve acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-6-chloropyridin-3-YL)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridines .

Scientific Research Applications

1-(5-Amino-6-chloropyridin-3-YL)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It may be used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Amino-6-chloropyridin-3-YL)ethanone involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor ligand, modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-6-chloropyridin-3-YL)ethanone is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(5-amino-6-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-2-6(9)7(8)10-3-5/h2-3H,9H2,1H3

InChI Key

DMGVJKWXRZUBAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)Cl)N

Origin of Product

United States

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